Clorhidrato de bencidamina

Descripción general

Descripción

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties. It is commonly used for pain relief and anti-inflammatory treatment of conditions affecting the mouth, throat, and musculoskeletal system . The compound is known for its unique pharmacological properties, which distinguish it from traditional NSAIDs .

Aplicaciones Científicas De Investigación

Benzydamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of NSAID mechanisms and drug delivery systems.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Employed in the treatment of oral mucositis, sore throat, and other inflammatory conditions.

Industry: Utilized in the formulation of topical creams, mouthwashes, and orodispersible films.

Mecanismo De Acción

Target of Action

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, acting as a prostaglandin synthetase inhibitor .

Mode of Action

Benzydamine hydrochloride interacts with its targets by decreasing the synthesis of pro-inflammatory cytokines, particularly TNF-α and IL-1β . It also inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . Unlike traditional NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base .

Biochemical Pathways

The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This selective inhibition of pro-inflammatory cytokines helps to reduce inflammation and pain in the affected areas.

Pharmacokinetics

When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Oral doses of benzydamine are well absorbed, and plasma drug concentrations reach a peak fairly rapidly (e.g., 0.8 micrograms/ml after a 100-mg dose) and then decline with a half-life of about 13 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of benzydamine’s action include pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It reduces histamine-induced vasodilation and vascular permeability

Action Environment

The oral environment and microbiota are fundamental in mucositis development, being involved in susceptibility to infections and in ulceration consequences The effectiveness of benzydamine can be influenced by the specific conditions of the oral environment, such as the presence of inflammation or infection

Análisis Bioquímico

Biochemical Properties

Benzydamine hydrochloride has several properties that contribute to its anti-inflammatory activity. These include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . It also inhibits the oxidative burst of neutrophils . A major contrast with other NSAIDs is that benzydamine hydrochloride is a weak inhibitor of the synthesis of prostaglandins .

Cellular Effects

Benzydamine hydrochloride has been shown to reduce the basal production of both prostaglandin E2 (PGE2) and 6-keto-PGF1 alpha, the stable breakdown product of prostaglandin I2 (PGI2), in unstimulated human gingival fibroblasts . This indicates that it can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of benzydamine hydrochloride is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation . It also demonstrates membrane stabilization, including inhibition of granule release from neutrophils .

Dosage Effects in Animal Models

The effects of benzydamine hydrochloride at different dosages in animal models have not been fully studied. It is known that it is used in high doses as a psychotropic substance for oral administration, having similar properties to lysergic acid diethylamide (LSD) .

Metabolic Pathways

The metabolic pathways that benzydamine hydrochloride is involved in have not been fully elucidated. It is known that it does not interfere with prostaglandin synthesis, like other NSAIDs .

Transport and Distribution

The transport and distribution of benzydamine hydrochloride within cells and tissues have not been fully studied. It is known that it is used topically for the treatment of the mouth and as a gel for application to inflamed joints .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzydamine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-1H-indazole with 3-chloropropylamine under basic conditions to form the intermediate compound, which is then reacted with dimethylamine to yield benzydamine . The final product is obtained as the hydrochloride salt by reacting benzydamine with hydrochloric acid .

Industrial Production Methods

In industrial settings, benzydamine hydrochloride is produced using a modified solvent casting method. This involves the use of film-forming maltodextrins and plasticizers such as xylitol and sorbitol to create orodispersible films containing benzydamine hydrochloride . The process is optimized to ensure rapid drug delivery and improved mechanical properties of the films .

Análisis De Reacciones Químicas

Types of Reactions

Benzydamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Benzydamine can be oxidized to form benzydamine N-oxide.

Reduction: Reduction reactions can convert benzydamine N-oxide back to benzydamine.

Substitution: Benzydamine can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Benzydamine N-oxide.

Reduction: Benzydamine.

Substitution: Various substituted benzydamine derivatives.

Comparación Con Compuestos Similares

Benzydamine hydrochloride is unique among NSAIDs due to its basic character, which allows it to accumulate in inflamed tissues where the pH is more acidic . Similar compounds include:

Ibuprofen: An acidic NSAID with systemic anti-inflammatory effects.

Ketoprofen: Another acidic NSAID used for pain relief and inflammation.

Diclofenac: A widely used NSAID with both systemic and topical applications.

Benzydamine hydrochloride stands out for its local action and minimal systemic side effects, making it a preferred choice for topical applications .

Propiedades

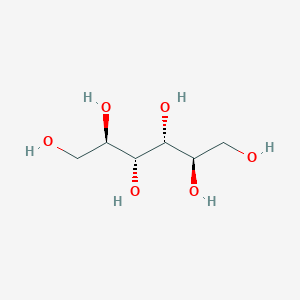

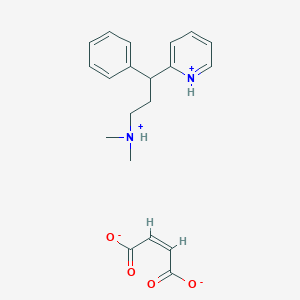

IUPAC Name |

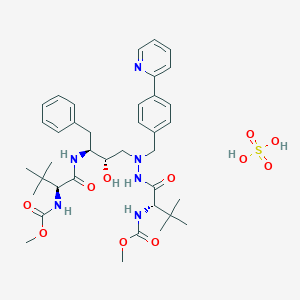

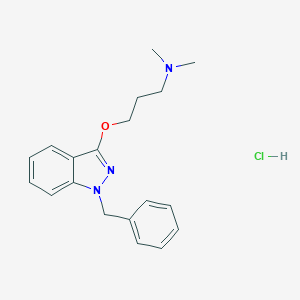

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

642-72-8 (Parent) | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045293 | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-69-4 | |

| Record name | Benzidamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzydamine hydrochloride?

A1: Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]

Q2: Does benzydamine hydrochloride solely target prostaglandin synthesis?

A2: While prostaglandin synthesis inhibition is a key mechanism, benzydamine hydrochloride also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]

Q3: How does benzydamine hydrochloride compare to aspirin-like NSAIDs in its mechanism?

A3: Although both benzydamine hydrochloride and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, benzydamine hydrochloride’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]

Q4: What is the molecular formula and weight of benzydamine hydrochloride?

A4: The molecular formula of benzydamine hydrochloride is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.

Q5: Are there any available spectroscopic data for benzydamine hydrochloride?

A5: Several studies employ spectroscopic techniques for analyzing benzydamine hydrochloride. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine benzydamine hydrochloride and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]

Q6: How does benzydamine hydrochloride perform in various formulations?

A6: Benzydamine hydrochloride is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]

Q7: Are there any concerns regarding the staining potential of benzydamine hydrochloride formulations?

A7: One study investigated the staining potential of different mouthwashes, including benzydamine hydrochloride, on provisional acrylic resin. Interestingly, benzydamine hydrochloride exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]

Q8: Does benzydamine hydrochloride possess any catalytic properties?

A8: The scientific literature primarily focuses on benzydamine hydrochloride's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.

Q9: What is the typical route of administration for benzydamine hydrochloride?

A9: Benzydamine hydrochloride is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]

Q10: Has benzydamine hydrochloride been investigated for its antibacterial activity?

A10: Yes, studies demonstrate benzydamine hydrochloride's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]

Q11: Are there studies comparing benzydamine hydrochloride's efficacy with other agents like chlorhexidine?

A11: Several studies have compared benzydamine hydrochloride's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, benzydamine hydrochloride offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]

Q12: What is the evidence for benzydamine hydrochloride's efficacy in managing radiation-induced oral mucositis?

A12: Research suggests that benzydamine hydrochloride is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.